

chemical and physical properties of 2-Propyl-2-imidazoline

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Compound of Interest

Compound Name: **2-Propyl-2-imidazoline**

Cat. No.: **B094363**

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An In-depth Technical Guide to **2-Propyl-2-imidazoline**: Properties, Synthesis, and Applications

Introduction

2-Propyl-2-imidazoline (CAS No: 15450-05-2) is a heterocyclic organic compound featuring a five-membered imidazoline ring substituted with a propyl group at the 2-position. While seemingly a simple molecule, its unique structural characteristics impart a range of chemical properties that make it a valuable intermediate and functional molecule in diverse scientific fields. For researchers in materials science, it is recognized as a potent corrosion inhibitor and lubricant additive.^[1] In the realm of medicinal chemistry and drug development, the 2-imidazoline core is a well-established pharmacophore found in numerous biologically active agents, making **2-propyl-2-imidazoline** a key building block for novel therapeutic discovery.^[2] ^[3]

This guide offers a comprehensive technical overview of **2-Propyl-2-imidazoline**, designed for scientists and development professionals. It moves beyond a simple recitation of data to provide insights into its structural characterization, reactivity, synthesis, and safe handling, grounding these concepts in the principles of physical organic chemistry.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. **2-Propyl-2-imidazoline** is systematically named according to IUPAC nomenclature, which

precisely describes its molecular architecture.

- IUPAC Name: 2-propyl-4,5-dihydro-1H-imidazole[4]
- CAS Number: 15450-05-2[4]
- Molecular Formula: C₆H₁₂N₂[1]
- Synonyms: Propylglyoxalidine[4]

The structure features a cyclic amidine functional group, where a carbon atom is double-bonded to one nitrogen and single-bonded to another within the five-membered ring. This arrangement is pivotal to its chemical behavior, particularly its basicity and ability to act as a ligand.

Caption: Molecular structure of **2-Propyl-2-imidazoline**.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application conditions.

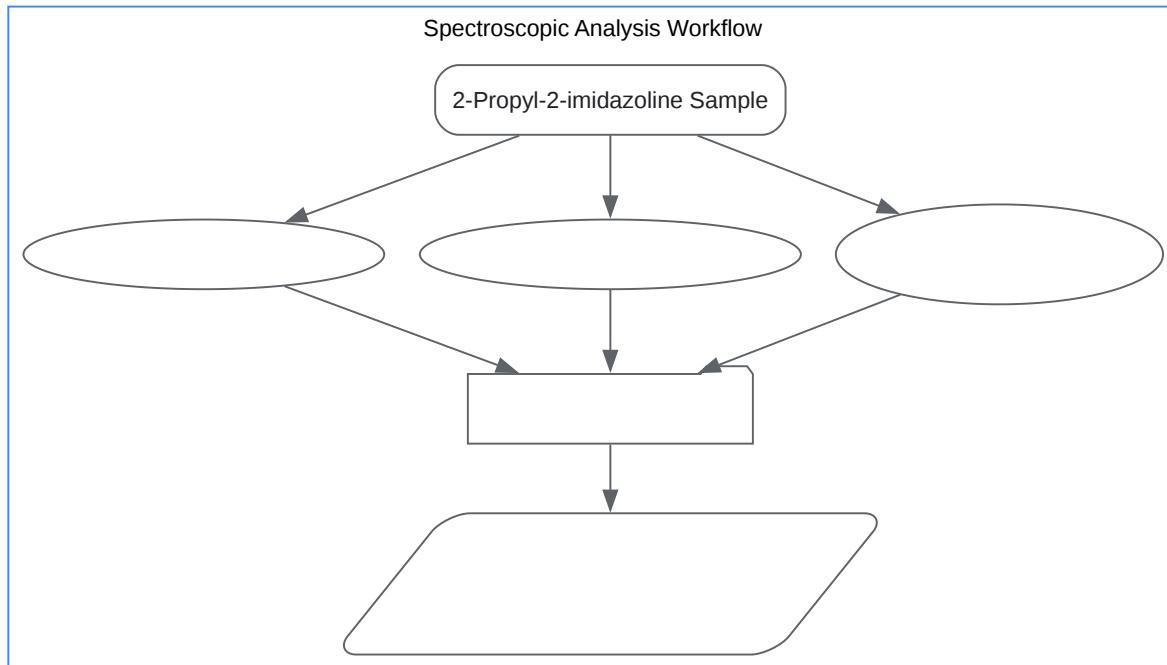
2-Propyl-2-imidazoline is a low-melting crystalline solid under standard conditions. Its properties are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	112.18 g/mol	[1]
Monoisotopic Mass	112.100048391 Da	[4]
Appearance	Light yellow to orange crystalline powder	[1]
Melting Point	40 - 43 °C	[1][5]
Boiling Point	140 °C @ 23 mmHg	[5]
Purity	≥ 95-96% (GC)	[1][5]
Predicted XlogP	0.1	[6]
Solubility	Highly soluble in polar solvents (water, methanol, acetone); low solubility in nonpolar solvents (benzene, petroleum ether). ^[7]	[7][8]

The low melting point is an important practical consideration, as the material may exist as a solid, liquid, or semi-solid depending on the ambient temperature.^[9] Its solubility profile is characteristic of a small, polar molecule with hydrogen bonding capabilities, dominated by the imidazoline ring over the short, nonpolar propyl chain.^[7]

Spectroscopic Characterization: A Structural Blueprint

For any novel synthesis or quality control, spectroscopic analysis is indispensable for confirming the molecular structure. A multi-technique approach provides unambiguous identification.



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Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[\[10\]](#)

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group and the imidazoline ring.
 - Propyl Group: A triplet (~0.9 ppm) for the terminal methyl (CH_3) group, a sextet (~1.6 ppm) for the central methylene (CH_2) group, and a triplet (~2.2 ppm) for the methylene group adjacent to the ring.

- Imidazoline Ring: A singlet (~3.6 ppm) for the two equivalent methylene groups ($\text{CH}_2\text{-CH}_2$) of the ring.
- Amine Proton: A broad singlet for the N-H proton, the chemical shift of which is variable and depends on concentration and solvent.
- ^{13}C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.
 - Propyl Group: Three distinct signals in the aliphatic region (~14, 20, and 35 ppm).
 - Imidazoline Ring: One signal for the equivalent methylene carbons (~50 ppm) and one signal for the C=N carbon further downfield (~165 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[\[11\]](#)

- N-H Stretch: A moderate to strong, broad absorption band in the region of $3200\text{-}3400\text{ cm}^{-1}$.
- C-H Stretch: Sharp absorption bands just below 3000 cm^{-1} corresponding to the sp^3 C-H bonds of the propyl and methylene groups.
- C=N Stretch: A strong, sharp absorption band around $1600\text{-}1650\text{ cm}^{-1}$, characteristic of the imidazoline C=N double bond.
- C-N Stretch: An absorption band in the $1250\text{-}1350\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.[\[11\]](#)

- Molecular Ion (M^+): A prominent peak at an m/z ratio corresponding to the molecular weight of the compound (112.17).

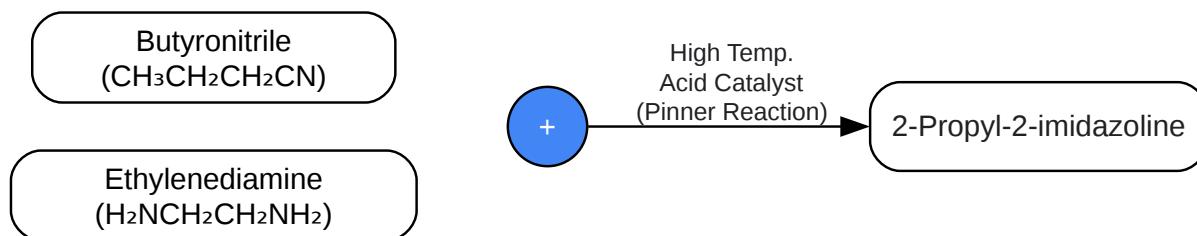
- Fragmentation: Common fragmentation pathways would involve the loss of the propyl group or cleavage of the imidazoline ring, leading to predictable fragment ions.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **2-propyl-2-imidazoline** is key for its use as a chemical intermediate.

General Synthesis

The most common and robust method for synthesizing 2-substituted-2-imidazolines involves the condensation reaction between a 1,2-diamine and a suitable carboxylic acid derivative, typically a nitrile or an ester.^[7] For **2-propyl-2-imidazoline**, this involves the reaction of ethylenediamine with a derivative of butyric acid.



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Caption: Synthetic pathway for **2-Propyl-2-imidazoline**.

Experimental Protocol: Synthesis via Pinner Reaction

Causality: This protocol leverages the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst to form an imino ether intermediate. This intermediate subsequently reacts with the diamine in a cyclization-condensation sequence. The high temperature is necessary to drive the reaction to completion.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butyronitrile (1.0 eq) and ethylenediamine (1.1 eq) in a suitable high-boiling solvent (e.g., xylene).
- Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).

- Reaction: Heat the mixture to reflux (typically 130-140 °C) for 12-24 hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a base (e.g., aqueous sodium hydroxide).
- Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine.
- Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield the final product.

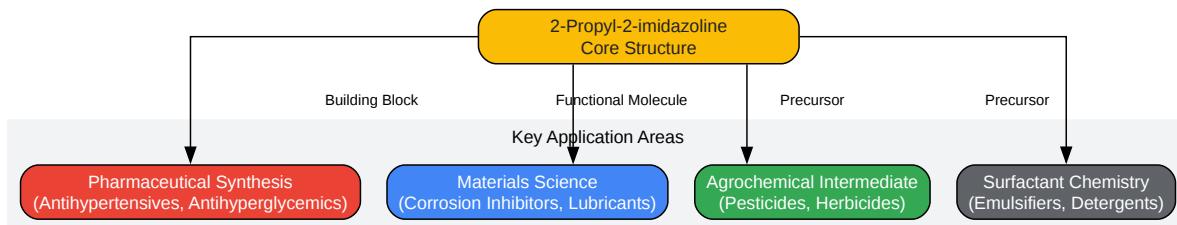
Chemical Reactivity

The reactivity is dominated by the cyclic amidine moiety.

- Basicity: The lone pair on the sp²-hybridized nitrogen atom makes the molecule basic. It readily reacts with acids to form stable hydrochloride salts.^[7]
- N-Alkylation: The secondary amine (N-H) can be alkylated to form N-substituted derivatives, a common strategy in drug development to modulate pharmacokinetic properties.
- Ligand Formation: The nitrogen atoms can coordinate with metal ions, which is the basis for its application as a corrosion inhibitor, where it forms a protective film on metal surfaces.^[1]
- Hydrolysis: Under harsh conditions (e.g., refluxing with concentrated acid or base), the imidazoline ring can undergo hydrolysis to yield ethylenediamine and butyric acid.^[7]

Applications in Research and Drug Development

The utility of **2-propyl-2-imidazoline** stems from its dual role as a functional molecule and a synthetic building block.



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Caption: Application map for **2-Propyl-2-imidazoline**.

- Pharmaceutical Intermediate: The 2-imidazoline scaffold is a privileged structure in medicinal chemistry. It is a key component of drugs targeting imidazoline receptors, which are involved in the regulation of blood pressure and glucose levels.^[3] **2-Propyl-2-imidazoline** serves as a starting point for synthesizing libraries of analogs to explore structure-activity relationships (SAR) for new drug candidates.
- Corrosion Inhibition: It is highly effective in protecting metals, particularly in industrial water systems and oilfield operations. It adsorbs onto metal surfaces, forming a protective barrier that prevents oxidative degradation.^{[1][9]}
- Surfactants and Emulsifiers: As a cationic surfactant precursor, it is used in formulations of detergents and personal care products.^[1]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

- Hazard Identification: **2-Propyl-2-imidazoline** is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).^{[4][12]} It may also cause respiratory irritation (H335).^[12]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant

gloves.[13][14]

- Handling: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[13] In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[13] Some suppliers recommend storage under an inert atmosphere, such as argon, to maintain purity.[5]

Conclusion

2-Propyl-2-imidazoline is a molecule of significant scientific and industrial interest. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable tool for researchers. For drug development professionals, its structural relation to known bioactive agents presents a valuable platform for the design of new therapeutics. For materials scientists, its efficacy as a corrosion inhibitor and surfactant continues to be exploited in advanced formulations. A thorough understanding of its chemical nature, as detailed in this guide, is the first step toward unlocking its full potential in future innovations.

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